ML-193

Vue d'ensemble

Description

ML-193, également connu sous le nom de CID 1261822, est un antagoniste puissant et sélectif du récepteur couplé aux protéines G 55 (GPR55). Ce composé a montré une sélectivité significative pour GPR55 par rapport à d'autres récepteurs tels que GPR35, CB1 et CB2. This compound a été étudié pour ses effets thérapeutiques potentiels, en particulier pour améliorer les déficits moteurs et sensorimoteurs dans les modèles de la maladie de Parkinson .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de ML-193 implique plusieurs étapes, en commençant par la préparation de composés intermédiairesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques standard de synthèse organique. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'emploi de méthodes de purification efficaces pour obtenir le produit souhaité avec un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

ML-193 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut produire des dérivés de quinoléine réduits .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur GPR55 et son rôle dans diverses voies biochimiques.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant GPR55.

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur GPR55. Ce récepteur est impliqué dans diverses voies de signalisation cellulaire, y compris la phosphorylation des kinases régulées par le signal extracellulaire (ERK1/2) et l'activation de la protéine kinase C (PKC). En inhibant GPR55, this compound module ces voies, conduisant à une réduction de la prolifération cellulaire et de la neuroinflammation .

Applications De Recherche Scientifique

Parkinson's Disease

ML-193 has been studied for its effects on motor deficits in animal models of Parkinson's disease. In vivo studies demonstrated that administration of this compound improved motor performance in 6-OHDA-lesioned rats, as evidenced by increased time on the rotarod test and decreased latency in motor tasks . This suggests that this compound may ameliorate symptoms associated with Parkinson's disease by modulating GPR55 signaling pathways.

Neurogenesis and Stem Cell Proliferation

Research indicates that this compound can attenuate the proliferation of human neural stem cells (hNSCs) activated by GPR55. In vitro studies revealed that while GPR55 activation increased hNSC proliferation, this effect was significantly reduced in the presence of this compound . Additionally, this compound has been shown to inhibit neuronal differentiation, suggesting a complex role in neurodevelopmental processes .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the release of prostaglandin E2 (PGE2) in microglial cells. Studies have demonstrated that this compound significantly reduces PGE2 synthesis in response to lipopolysaccharide (LPS) stimulation, indicating its potential as a therapeutic agent in neuroinflammatory conditions .

Modulation of Pain Perception

In animal studies, this compound has been shown to block increases in intracellular calcium levels induced by lysophosphatidylinositol (LPI) in rat periaqueductal gray neurons. This modulation suggests a potential role for this compound in promoting analgesia through interference with GPR55 signaling pathways involved in pain perception .

Case Studies and Experimental Findings

Mécanisme D'action

ML-193 exerts its effects by selectively antagonizing the GPR55 receptor. This receptor is involved in various cellular signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of protein kinase C (PKC). By inhibiting GPR55, this compound modulates these pathways, leading to reduced cellular proliferation and neuroinflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

O-1602 : Un agoniste de GPR55 qui a été étudié pour ses effets sur la neurogenèse et l'inflammation.

ML-184 : Un autre antagoniste de GPR55 avec une sélectivité et une puissance similaires à celles de ML-193.

Unicité de this compound

This compound est unique en raison de sa haute sélectivité pour GPR55 par rapport à d'autres récepteurs et de ses effets antagonistes puissants. Cela en fait un outil précieux pour étudier le rôle spécifique de GPR55 dans divers processus biologiques et pour développer des thérapies ciblées .

Activité Biologique

ML-193 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has garnered attention due to its potential implications in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects in vitro and in vivo, and relevant research findings.

Overview of GPR55

GPR55 is an orphan receptor that has been implicated in several biological functions, including pain modulation, motor control, and inflammatory responses. Initially identified as a cannabinoid receptor, it is activated by non-cannabinoid ligands such as lysophosphatidylinositol (LPI) and plays a role in various diseases, including cancer and neurological disorders .

This compound acts as a selective antagonist at GPR55 with an IC50 value of approximately 221 nM. It exhibits significant selectivity over other receptors, including cannabinoid receptors CB1 and CB2, as well as GPR35, showing >145-fold selectivity for GPR55 . The compound inhibits downstream signaling pathways, particularly those involving ERK phosphorylation and protein kinase C (PKC) translocation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits β-arrestin trafficking induced by LPI. The compound has been shown to block increases in intracellular calcium levels caused by LPI in dissociated neurons from the rat periaqueductal gray (PAG), suggesting its potential for modulating pain perception .

Table 1: In Vitro Antagonistic Activity of this compound

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | LPI | 0.22 ± 0.03 |

| ML-191 | LPI | 1.08 ± 0.03 |

| ML-192 | LPI | 0.70 ± 0.05 |

In Vivo Studies

Animal studies provide insights into the effects of this compound on motor functions and pain modulation. In a Parkinson's disease rat model induced by 6-hydroxydopamine (6-OHDA), administration of this compound improved motor performance as assessed by rotarod tests and adhesive removal tasks .

Case Study: Motor Function Improvement in Parkinson's Model

Intra-striatal administration of this compound (1 µg/rat) resulted in:

- Increased time on rotarod : Suggesting improved balance and coordination.

- Decreased latency to remove adhesive labels : Indicating enhanced sensorimotor function.

These results imply that GPR55 antagonism may have therapeutic potential in treating motor deficits associated with Parkinson's disease .

Clinical Implications

Despite promising preclinical findings, there have been no clinical trials conducted with this compound to date. The compound's ability to modulate GPR55 signaling pathways suggests potential applications in treating conditions related to pain and motor dysfunctions.

Propriétés

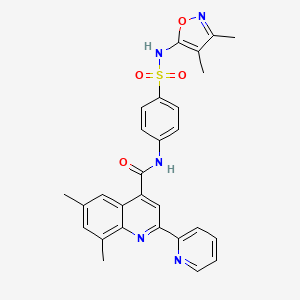

IUPAC Name |

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O4S/c1-16-13-17(2)26-22(14-16)23(15-25(31-26)24-7-5-6-12-29-24)27(34)30-20-8-10-21(11-9-20)38(35,36)33-28-18(3)19(4)32-37-28/h5-15,33H,1-4H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSLEZOTMYUPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.